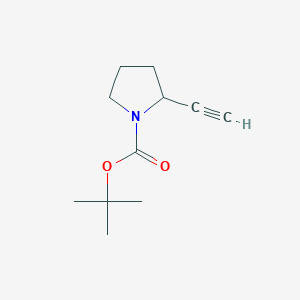

1-Boc-2-Ethynylpyrrolidine

Descripción general

Descripción

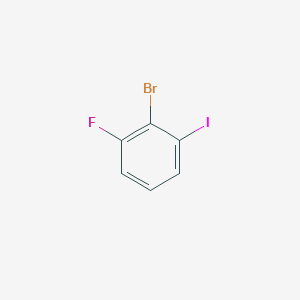

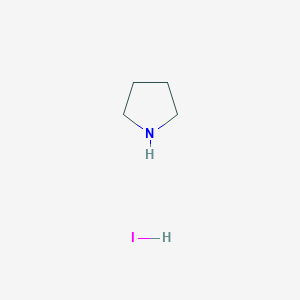

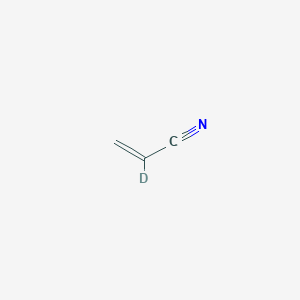

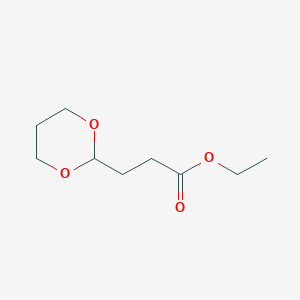

1-Boc-2-Ethynylpyrrolidine is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are of significant interest in organic chemistry due to their potential applications in pharmaceuticals and as intermediates in various synthetic processes. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and the ethynyl moiety represents an alkyne functional group, which is a versatile handle for further chemical transformations.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, the enantioselective synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine was achieved using a boron trifluoride etherate-assisted ring opening of ethylene oxide by a chiral organolithium compound derived from sparteine-mediated asymmetric deprotonative lithiation of 1-Boc-pyrrolidine . This method showcases the potential for creating chiral centers adjacent to the pyrrolidine ring, which is crucial for the synthesis of enantiomerically pure compounds.

Molecular Structure Analysis

The molecular structure of 1-Boc-2-Ethynylpyrrolidine is not directly discussed in the provided papers. However, the structure of related compounds, such as 2-ethynylpyridine dimers, has been studied using IR spectroscopy and computational methods . These studies provide insights into the behavior of ethynyl groups in molecular interactions, such as hydrogen bonding and π-stacking, which are relevant to understanding the properties and reactivity of 1-Boc-2-Ethynylpyrrolidine.

Chemical Reactions Analysis

Chemical reactions involving pyrrolidine derivatives and ethynyl groups have been reported. For example, the palladium-catalyzed α-arylation of N-Boc pyrrolidine has been extensively studied, demonstrating the utility of this compound in forming carbon-carbon bonds with aryl bromides . Additionally, the reactivity of boroles formed by carboboration, which could be conceptually related to reactions involving ethynyl groups, has been explored, showing the potential for cycloaddition reactions and the formation of borolium ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-2-Ethynylpyrrolidine are not directly reported in the provided papers. However, the properties of similar compounds, such as the dimerization behavior of 2-ethynylpyridine and its IR spectroscopic characteristics, have been investigated . These studies contribute to a broader understanding of how the ethynyl group and the pyrrolidine ring might influence the physical properties, such as solubility and boiling point, and chemical properties, like acidity and basicity, of 1-Boc-2-Ethynylpyrrolidine.

Aplicaciones Científicas De Investigación

Chemosensing Applications

A novel ethynylpyridine containing E-Bodipy was synthesized from a Bodipy precursor and 1-Boc-2-Ethynylpyrrolidine, demonstrating potential as a turn-on fluorescent chemosensor for Zn2+ ions. This compound showed significant fluorescence enhancement upon interaction with Zn2+, indicating its utility in chemosensing applications (Roy et al., 2016).

Asymmetric Synthesis

1-Boc-2-Ethynylpyrrolidine has been used in asymmetric synthesis processes. For example, an asymmetric one-pot synthesis of optically active 2,3-dihydropyrroles from propargylated malononitrile and N-Boc-protected imines was achieved, showcasing the compound's role in creating optically active substances with high enantioselectivity (Monge et al., 2010).

Synthesis of Pharmaceutically Relevant Compounds

A method for the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, which are significant in pharmaceutical research, was developed using lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine. This approach highlights the compound's importance in constructing complex molecules with quaternary stereocenters (Sheikh et al., 2012).

Catalytic Applications

In catalysis, 1-Boc-2-Ethynylpyrrolidine has been involved in palladium-catalyzed α-arylation processes. The studies focused on deprotonation and subsequent transmetalation steps, leading to the synthesis of compounds with significant synthetic and therapeutic potential (Barker et al., 2011).

Modular Synthesis Approaches

The compound has facilitated modular synthesis strategies, such as the organocatalytic Mannich/Wittig/cycloisomerization sequence, to access chiral 1,2-dihydropyridines. This method underscores its role in creating building blocks for more complex structures, particularly in pharmaceutical synthesis (Mu et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 2-ethynylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFYNQAKTJFISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563402 | |

| Record name | tert-Butyl 2-ethynylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-2-Ethynylpyrrolidine | |

CAS RN |

316141-37-4 | |

| Record name | 1,1-Dimethylethyl 2-ethynyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316141-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-ethynylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-ethynylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)

![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1340563.png)